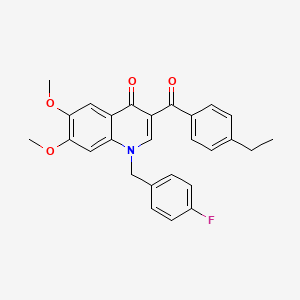

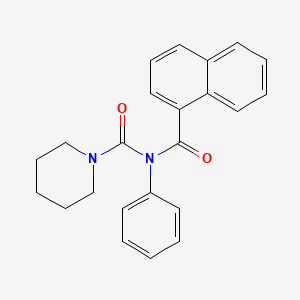

![molecular formula C21H14Cl2N2O3S B2851916 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide CAS No. 476367-40-5](/img/structure/B2851916.png)

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its potential as an antitumor agent . Studies have shown that derivatives of this compound exhibit potent growth inhibition properties against various human cancer cell lines, such as HeLa, A549, and MCF-7 . For example, certain synthesized compounds demonstrated IC50 values generally below 5 μM, indicating strong inhibitory effects on tumor growth .

Nonlinear Optical Material

The compound’s derivatives have been studied for their nonlinear optical properties , which are crucial for applications in photonics and optical computing. Research on similar structures has revealed significant third-order nonlinear optical activity, making them suitable for use in dynamic image processing, frequency conversion, and optical switching .

Apoptosis Induction

In the realm of cancer research, inducing apoptosis in cancer cells is a key therapeutic strategy. Derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in HeLa cell lines, suggesting a mechanism by which these compounds could exert their antitumor effects .

Anticonvulsant Properties

Compounds with a similar structure have been designed, synthesized, and tested for their anticonvulsant activity . They have been evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which are standard tests for assessing anticonvulsant drugs .

Selectivity Between Cancer and Normal Cells

In cancer treatment, selectivity is crucial to minimize damage to healthy cells. Some derivatives of this compound have shown good selectivity, exhibiting higher toxicity to cancer cells compared to normal cells, which is a desirable property for an anticancer drug .

Schiff Base Synthesis

The compound’s structure is conducive to the synthesis of Schiff bases, which are valuable in producing organic materials with nonlinear optical properties. These materials have potential applications in optoelectronic technology and as photo-catalysts .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines

Mode of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that this compound may interact with its targets to disrupt normal cell function, leading to cell death.

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell growth and apoptosis . This suggests that this compound may interfere with these pathways, leading to inhibition of cell growth and induction of cell death.

Result of Action

Similar compounds have been shown to inhibit the growth of various cancer cell lines . This suggests that this compound may have similar effects, leading to inhibition of cell growth and induction of cell death.

properties

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O3S/c1-11-16(9-24)21(25-20(26)13-6-14(22)8-15(23)7-13)29-19(11)5-12-2-3-17-18(4-12)28-10-27-17/h2-4,6-8H,5,10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACENVVRWTAILNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

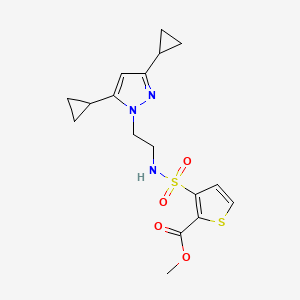

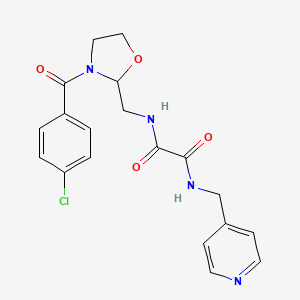

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2851835.png)

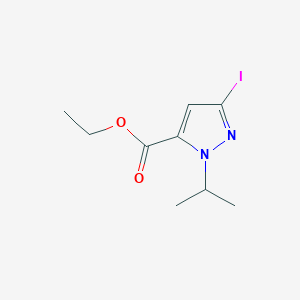

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2851837.png)

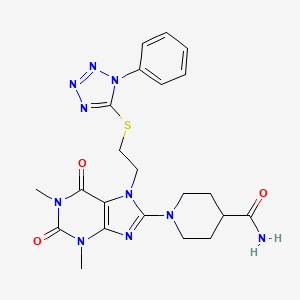

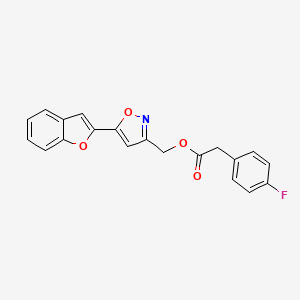

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)

![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)

![Ethyl {[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2851846.png)

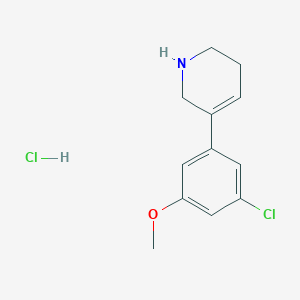

![N-[(2,5-Difluorophenyl)methyl]-1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine](/img/structure/B2851853.png)